molecular formula C7H6N2O B2560091 1h-Pyrrolo[2,3-c]pyridin-4-ol CAS No. 1354454-90-2

1h-Pyrrolo[2,3-c]pyridin-4-ol

Cat. No. B2560091
CAS RN: 1354454-90-2
M. Wt: 134.138
InChI Key: MWRYWJGXCWOVLG-UHFFFAOYSA-N
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Description

1h-Pyrrolo[2,3-c]pyridin-4-ol is a pyridine compound with the CAS number 1354454-90-2 . It is also known by its linear formula C7H6N2O .


Synthesis Analysis

The synthesis of 1h-Pyrrolo[2,3-c]pyridin-4-ol and its derivatives has been reported in several studies . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of 1h-Pyrrolo[2,3-c]pyridin-4-ol is represented by the linear formula C7H6N2O . The SMILES string representation is Oc1ccnc2[nH]ccc12 .


Chemical Reactions Analysis

1h-Pyrrolo[2,3-c]pyridin-4-ol and its derivatives have been shown to undergo various chemical reactions . For instance, the 1H-pyrrolo[2,3-b]pyridines undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Reactivity : 1h-Pyrrolo[2,3-c]pyridin-4-ol derivatives like 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one have been synthesized and characterized using various techniques. These compounds are analyzed for their vibrational spectra, molecular stability, hyper-conjugative interactions, and charge delocalization. This research is significant for understanding the non-linear optics of these compounds (Murthy et al., 2017).

  • Chemical Properties and Reactivity : Studies on 1H-pyrrolo[2,3-b]pyridines have explored various synthetic routes and the reactivity of these compounds, such as nitration, bromination, and reaction with Mannich bases. This research provides insights into the versatile chemical behavior of these compounds (Herbert & Wibberley, 1969).

  • X-ray Structure Determination : The X-ray structure determination of derivatives like 1-Tosyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid ethyl ester provides insights into the molecular packing and shape, which is crucial for understanding their potential applications (Chiaroni et al., 1994).

Biological and Pharmacological Applications

  • Biological Activity Overview : Pyrrolo[3,4-c]pyridine derivatives, closely related to 1h-Pyrrolo[2,3-c]pyridin-4-ol, have been studied for their broad spectrum of pharmacological properties. These compounds have potential applications in treating diseases of the nervous and immune systems, demonstrating antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).

  • Drug Development : Research on 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors highlights their potential in developing new drugs, particularly in the context of cancer treatment (Liu et al., 2016).

  • Potassium-Competitive Acid Blockers (P-CABs) : 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives are explored as potent P-CABs, demonstrating significant inhibitory activity both in vitro and in vivo. This research underlines the therapeutic potential of these compounds in acid-related disorders (Arikawa et al., 2014).

Chemical and Structural Analysis

  • Electronic Structure Analysis : Studies on the electronic structure of compounds like 4-chloro-1H-pyrrolo[2,3-b]pyridine provide insights into their bonding scheme and intermolecular interactions. This is crucial for understanding the material properties of these compounds (Hazra et al., 2012).

  • Synthetic Methodologies : Research on synthetic methodologies, such as the novel and efficient synthesis of pyrrolo[3,2-c]pyridin-4-one derivatives, demonstrates the potential for creating diverse compounds for various applications (Li et al., 2020).

Safety and Hazards

The safety information available indicates that 1h-Pyrrolo[2,3-c]pyridin-4-ol may be harmful if swallowed and may cause an allergic skin reaction .

Future Directions

The future directions for the research and development of 1h-Pyrrolo[2,3-c]pyridin-4-ol and its derivatives are promising. They have been reported to have potent activities against FGFR1, 2, and 3, suggesting potential applications in cancer therapy . Furthermore, due to the efficacy of these compounds to reduce blood glucose, they may find application in the prevention and treatment of disorders involving elevated plasma blood glucose .

properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-7-4-8-3-6-5(7)1-2-9-6/h1-4,9-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRYWJGXCWOVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CN=CC(=C21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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